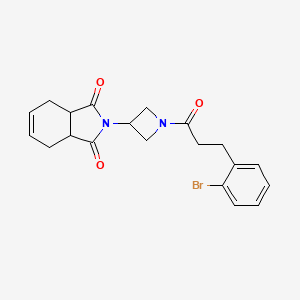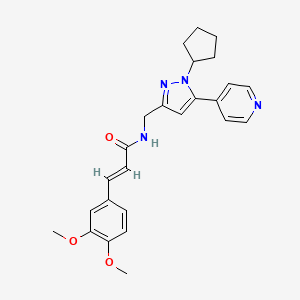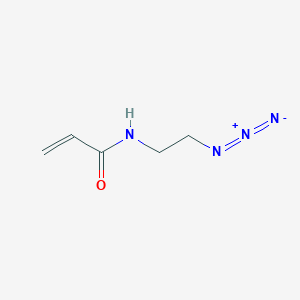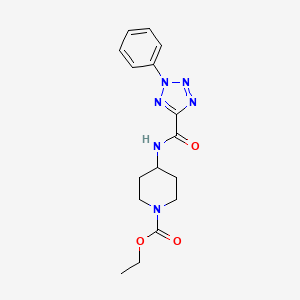
3-Methylbenzene-1-sulfonyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzene-1-sulfonyl isocyanate, also known as toluenesulfonyl isocyanate or TsNCO, is a synthetic compound with the molecular formula C8H7NO2S. It has a molecular weight of 197.21 .
Synthesis Analysis
Isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis
The molecular formula of this compound is C8H7NO3S . The molecular weight is 197.21 .Chemical Reactions Analysis
Isocyanates, such as this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación
Molecular Structure and Conformations
The molecular structure and conformational properties of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide derivatives have been extensively studied. Research employing gas electron diffraction and quantum chemical methods revealed the existence of multiple conformers for these compounds, with significant implications for their reactivity and physical properties (Petrov et al., 2008).
Catalytic Decarboxylative Radical Sulfonylation
Sulfones, key structural motifs in pharmaceuticals and agrochemicals, have been synthesized through decarboxylative radical sulfonylation, demonstrating broad substrate scope and wide functional group compatibility. This method enables the late-stage modification of complex natural products and bioactive pharmaceuticals (He et al., 2020).
Synthesis of Thiazoles and Sulfonamide Compounds
The base-induced cyclization of active methylene isocyanides with xanthate esters has been used for the synthesis of thiazoles and sulfonamide compounds. This efficient method offers good to excellent yields and has implications for the development of therapeutic agents targeting metastatic tumors (Rajeev et al., 2017).
Development of Novel Sulfonamide Compounds
A series of novel ureido-sulfonamides has been prepared for use as therapeutic agents in cancer treatment. This represents a novel approach to chemotherapeutic drug development, with potential for significant impact on treatment strategies for metastatic tumors (Colinas, 2013).
Nonlinear Optical Applications
Chalcone derivatives with methylbenzene-1-sulfonate groups have been investigated for their nonlinear optical properties. These studies involve the synthesis and characterization of materials that exhibit promising applications in photonics and optoelectronics (Parol et al., 2020).
Electrochemical Characteristics in Batteries
The use of p-toluenesulfonyl isocyanate as a film-forming additive in electrolytes for lithium-ion batteries has been assessed. This research highlights the potential of sulfonyl isocyanate derivatives in enhancing battery performance through the formation of effective solid electrolyte interface layers (Wu et al., 2012).
Mecanismo De Acción
Safety and Hazards
Isocyanates, including 3-Methylbenzene-1-sulfonyl isocyanate, are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . They may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also cause skin irritation and serious eye irritation .
Propiedades
IUPAC Name |
3-methyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHEJYDQNWSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Thiophene-2-carbonyl)amino] acetic acid methyl ester](/img/structure/B2585384.png)




![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
